molecular formula C12H14FN3 B14111447 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine

2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine

Katalognummer: B14111447
Molekulargewicht: 219.26 g/mol
InChI-Schlüssel: GYVUZCNJWMNYBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-fluorobenzyl group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: tert-Butylhydroperoxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce secondary amines.

Wirkmechanismus

The mechanism of action of 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the 4-fluorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzyl-2-methylimidazole: Lacks the fluorine atom, which may affect its biological activity.

    2-(4-Chlorobenzyl)-1H-imidazole: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological properties.

    1-(4-Methylbenzyl)-2-ethylimidazole: Features a methyl group instead of fluorine, leading to different steric and electronic effects.

Uniqueness

2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine is unique due to the presence of the 4-fluorobenzyl group, which can enhance its lipophilicity and ability to interact with specific molecular targets. This makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C12H14FN3

Molekulargewicht

219.26 g/mol

IUPAC-Name

2-[1-[(4-fluorophenyl)methyl]imidazol-4-yl]ethanamine

InChI

InChI=1S/C12H14FN3/c13-11-3-1-10(2-4-11)7-16-8-12(5-6-14)15-9-16/h1-4,8-9H,5-7,14H2

InChI-Schlüssel

GYVUZCNJWMNYBH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN2C=C(N=C2)CCN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.